molecular formula C18H18FNO B1327285 3'-Fluoro-2-pyrrolidinomethyl benzophenone CAS No. 898774-53-3

3'-Fluoro-2-pyrrolidinomethyl benzophenone

Cat. No.: B1327285
CAS No.: 898774-53-3
M. Wt: 283.3 g/mol
InChI Key: GCLGJLLOTWUOQO-UHFFFAOYSA-N
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Description

3'-Fluoro-2-pyrrolidinomethyl benzophenone is a useful research compound. Its molecular formula is C18H18FNO and its molecular weight is 283.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiproliferative Activity

  • Benzophenone derivatives with a pyridine nucleus have been synthesized and evaluated for antiproliferative activity against DLA cells. Compounds with fluoro and chloro substituents showed significant activity, suggesting their potential in cancer treatment. These compounds can activate caspase activated DNase, which is responsible for DNA fragmentation, a hallmark of apoptosis (Al‐Ghorbani et al., 2016).

Environmental Degradation and Toxicity

  • Studies have examined the degradation of benzophenone-3 (a related compound) in water using various techniques, such as potassium permanganate oxidation and ferrate(VI) treatment. These processes involve hydroxylation and carbon–carbon bridge bond cleavage, indicating potential methods for environmental remediation (Cao et al., 2021; Yang & Ying, 2013).

Interaction with Biological Systems

  • Benzophenone UV filters, including derivatives similar to 3'-Fluoro-2-pyrrolidinomethyl benzophenone, have been found to bind to human serum albumin, potentially altering its structure and function. This interaction could imply health risks due to accumulation in the bloodstream (Zhang et al., 2013).

Photocatalytic Applications

  • The photocatalytic degradation of benzophenone-3 using titanium dioxide particles was studied, indicating that photocatalysis with TiO2 can effectively remove benzophenone derivatives from water. This research has implications for water treatment and pollution control (Zúñiga-Benítez et al., 2016).

Neurotoxicity and Endocrine Disruption

  • Research on benzophenone-3 has also highlighted its potential neurotoxic effects and its ability to disrupt the endocrine system. This raises concerns about its impact on human health, particularly in relation to its use in consumer products (Kim & Choi, 2014; Wnuk & Kajta, 2021).

Properties

IUPAC Name

(3-fluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO/c19-16-8-5-7-14(12-16)18(21)17-9-2-1-6-15(17)13-20-10-3-4-11-20/h1-2,5-9,12H,3-4,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLGJLLOTWUOQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643648
Record name (3-Fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-53-3
Record name Methanone, (3-fluorophenyl)[2-(1-pyrrolidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898774-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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